Anti-Proliferative Potency in Gallium-Resistant Lung Cancer: 80-Fold Superiority Over GaAcAc Baseline
Compound 5476423 exhibits an 80-fold greater anti-proliferative potency than gallium acetylacetonate (GaAcAc) in gallium-resistant (R) human lung adenocarcinoma A549 cells, establishing it as a lead compound with markedly superior activity against the resistant phenotype [1]. This fold-change was derived from IC50 values measured in R-cells, representing a direct quantitative comparison within the same experimental system. The 80-fold improvement is substantially larger than the 13-fold improvement observed for the co-identified lead compound 7919469 (a naphthalene/tetrazole chemotype), indicating a 6.2-fold potency advantage for 5476423 over the next-best hit from the same virtual screening campaign [1]. This finding is corroborated by a subsequent independent review citing the same 80-fold value [2].
| Evidence Dimension | Anti-proliferative potency in gallium-resistant A549 cells (fold-increase vs. GaAcAc baseline) |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc (Compound 5476423) |
| Comparator Or Baseline | Compound 7919469: 13-fold increased potency vs. GaAcAc; GaAcAc: baseline (1-fold) |
| Quantified Difference | 5476423 is ~6.2-fold more potent than 7919469 (80/13); 80-fold more potent than GaAcAc baseline |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; compounds identified through virtual screening of AXL kinase homology model (Oyewumi et al., 2014) |
Why This Matters
For researchers procuring compounds to study AXL-mediated gallium resistance, the 6.2-fold potency advantage over the nearest hit and 80-fold advantage over the clinical baseline directly reduce the compound quantity required per assay and increase the signal-to-noise ratio in dose-response experiments.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. DOI: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
- [2] Song Y, Xu H, Chen W, Zhan P, Liu X. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. Med Chem Commun. 2015;6:61-74. DOI: 10.1039/C4MD00284A. View Source
